

# Application Note: Solid-Phase Extraction of Acetylisoniazid from Urine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Acetylisoniazid

Cat. No.: B140540

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## Introduction

Isoniazid is a primary drug for treating tuberculosis. It is primarily metabolized in the liver to **acetylisoniazid**, which is then excreted in the urine.<sup>[1][2]</sup> Monitoring the levels of **acetylisoniazid** in urine is a non-invasive method to assess patient adherence to isoniazid therapy.<sup>[1][2]</sup> This application note details a validated solid-phase extraction (SPE) protocol for the sensitive and robust quantification of **acetylisoniazid** from human urine samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring.<sup>[1]</sup>

## Method Overview

This method utilizes a polymeric reversed-phase SPE cartridge to extract **acetylisoniazid** from urine samples. The protocol involves conditioning the SPE cartridge, loading the prepared urine sample, washing away interfering substances, and eluting the analyte of interest. The subsequent analysis by LC-MS/MS provides accurate and precise quantification. This method has been validated following the guidelines of the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

## Experimental Protocols

### 1. Sample Preparation

- Thaw frozen urine samples (patient samples, standards, and quality controls) at room temperature.
- Vortex the samples for approximately 30 seconds to ensure homogeneity.
- Transfer 100  $\mu$ L of each urine sample into a 1.5 mL microcentrifuge tube.
- Add 500  $\mu$ L of the internal standard solution (50 mM ammonium bicarbonate containing 0.050  $\mu$ g/mL of **acetylisoniazid-d4**) to each sample. For a double blank sample, add 500  $\mu$ L of 50 mM ammonium bicarbonate solution without the internal standard.
- Vortex the samples for approximately 30 seconds.
- Sonicate the samples on ice for approximately 5 minutes.

## 2. Solid-Phase Extraction (SPE)

The SPE procedure is performed using Strata X 33  $\mu$ m Polymeric Reversed Phase (200 mg/3 mL) cartridges.

- Conditioning:
  - Condition the SPE cartridges with 2 mL of acetonitrile.
  - Follow with 2 mL of HPLC grade water.
  - Equilibrate with 2 mL of a 10 mM ammonium acetate solution.
- Sample Loading:
  - Load the entire prepared sample mixture from the sample preparation step onto the conditioned SPE cartridge.
- Washing:
  - Wash the cartridge twice with 2 mL of HPLC grade water to remove matrix interferences.
  - Dry the cartridge under maximum flow for 10 seconds to remove any excess water.

- Elution:
  - Elute the analytes in a two-step process:
    - Add 100  $\mu$ L of acetonitrile.
    - Follow with 750  $\mu$ L of a solution of 5 mM ammonium acetate and acetonitrile (98:2, v/v).
  - Briefly vortex the eluant.
  - Transfer 200  $\mu$ L of the eluant to a 96-well plate for LC-MS/MS analysis.

### 3. LC-MS/MS Analysis

The analysis of the extracted samples is performed using a liquid chromatography-tandem mass spectrometry system.

- Analytical Column: Atlantis T3, 3  $\mu$ m, 2.1 mm  $\times$  100 mm.
- Mobile Phase: Isocratic elution with 5 mM ammonium acetate and acetonitrile (98:2, v/v).
- Flow Rate: 0.250 mL/min.
- Injection Volume: 1  $\mu$ L.
- Column Temperature: 30  $^{\circ}$ C.
- Autosampler Temperature:  $\sim$ 8  $^{\circ}$ C.
- Mass Spectrometer: AB Sciex<sup>TM</sup> API 5500 triple quadrupole.
- Ionization Mode: Positive electrospray ionization.
- Detection: Multiple reaction monitoring (MRM).

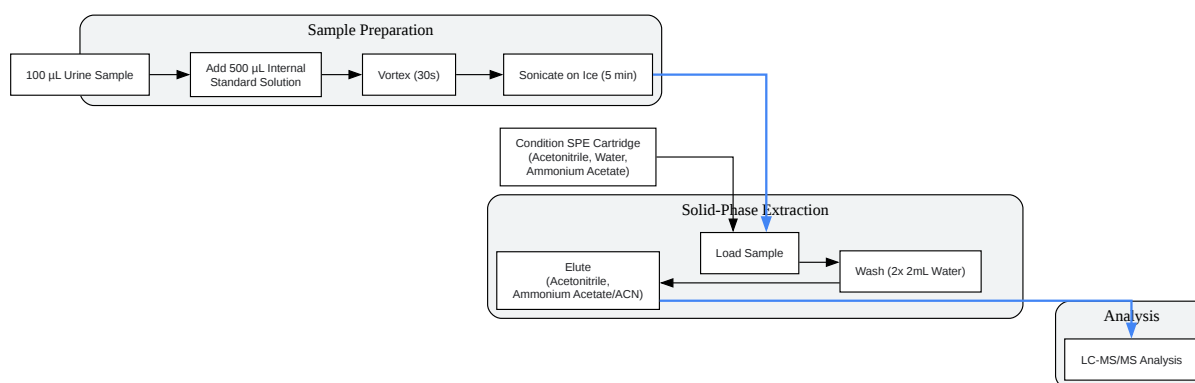
## Data Presentation

The following table summarizes the quantitative data from the validated method for the analysis of **acetylisoniazid** in urine.

Parameter	Value	Reference
SPE Cartridge	Strata X 33 µm Polymeric Reversed Phase (200 mg/3 mL)	
Sample Volume	100 µL of human urine	
Calibration Range	0.234 – 30.0 µg/mL	
Sensitivity (S/N at LLOQ)	6.23	
Validation Standards	US FDA and EMA guidelines	

## Visualizations

Workflow for Solid-Phase Extraction of **Acetylisoniazid** from Urine



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Caption: Workflow of the solid-phase extraction method for **acetylisoniazid** from urine samples.

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## References

- 1. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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